molecular formula C12H12ClN3O B7557531 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide

2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide

Cat. No.: B7557531
M. Wt: 249.69 g/mol
InChI Key: XBNBPUMNOFBCTL-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and other fields

Properties

IUPAC Name

2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-8-12(17)15-11-4-1-3-10(7-11)9-16-6-2-5-14-16/h1-7H,8-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNBPUMNOFBCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCl)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide typically involves the reaction of 3-(pyrazol-1-ylmethyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the overall cost of production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution Reactions: Formation of N-substituted derivatives.

    Oxidation Reactions: Formation of N-oxides and other oxidized derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.

    Agrochemistry: It is investigated for its potential use as a herbicide or pesticide.

    Coordination Chemistry: The compound is used as a ligand in the synthesis of metal complexes with potential catalytic and biological activities.

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide
  • 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide

Uniqueness

2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide is unique due to its specific substitution pattern and the presence of the pyrazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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